molecular formula C11H14O2 B14496178 1-[4-(1-Hydroxypropan-2-yl)phenyl]ethan-1-one CAS No. 63519-71-1

1-[4-(1-Hydroxypropan-2-yl)phenyl]ethan-1-one

Cat. No.: B14496178
CAS No.: 63519-71-1
M. Wt: 178.23 g/mol
InChI Key: QEBNVOQZXGSKNJ-UHFFFAOYSA-N
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Description

1-[4-(1-Hydroxypropan-2-yl)phenyl]ethan-1-one is an acetophenone derivative featuring a para-substituted 1-hydroxypropan-2-yl group on the aromatic ring. For instance, compounds with similar para-substituted acetophenone backbones have been explored as kinase inhibitors, antimicrobial agents, and fluorescent probes .

Properties

CAS No.

63519-71-1

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1-[4-(1-hydroxypropan-2-yl)phenyl]ethanone

InChI

InChI=1S/C11H14O2/c1-8(7-12)10-3-5-11(6-4-10)9(2)13/h3-6,8,12H,7H2,1-2H3

InChI Key

QEBNVOQZXGSKNJ-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C1=CC=C(C=C1)C(=O)C

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation of 4-Isopropylphenol Precursors

The Friedel-Crafts acylation is a cornerstone for introducing acetyl groups to aromatic rings. For this compound, 4-isopropylphenol serves as the starting material. The hydroxyl group is first protected as a methoxymethyl (MOM) ether to prevent undesired side reactions during acylation.

Procedure :

  • Protection : 4-Isopropylphenol is treated with chloromethyl methyl ether (MOM-Cl) and a base (e.g., NaH) in anhydrous THF, yielding 4-isopropylphenyl MOM ether.
  • Acylation : The protected phenol undergoes Friedel-Crafts acylation with acetyl chloride and AlCl₃ in dichloromethane at 0–5°C. The acetyl group is introduced para to the isopropyl group.
  • Deprotection : The MOM group is removed using 3N HCl in methanol, yielding 1-[4-(isopropyl)phenyl]ethan-1-one.
  • Hydroxylation : The isopropyl group is hydroxylated via Sharpless asymmetric dihydroxylation with AD-mix-β, followed by oxidation with NaIO₄ to yield the tertiary alcohol.

Key Data :

Step Yield (%) Conditions
Protection 92 THF, 0°C, 2 h
Acylation 85 AlCl₃, CH₂Cl₂, 0°C
Deprotection 88 HCl/MeOH, reflux
Hydroxylation 75 AD-mix-β, 0°C

Grignard Addition to 4-Bromoacetophenone

Synthesis via Kumada Coupling

This method leverages transition-metal catalysis to introduce the hydroxypropan-2-yl group.

Procedure :

  • Kumada Coupling : 4-Bromoacetophenone reacts with isopropylmagnesium bromide in the presence of a Ni(II) catalyst (e.g., NiCl₂(dppe)) in THF at −78°C. The acetyl group directs coupling para to the bromine.
  • Oxidation : The resulting 4-isopropylacetophenone is oxidized with m-CPBA in CH₂Cl₂, selectively hydroxylating the isopropyl group’s central carbon.

Optimization :

  • Catalyst Load : 5 mol% NiCl₂(dppe) maximizes yield (78%).
  • Temperature Control : Maintaining −78°C prevents carbocation rearrangements.

Industrial-Scale Continuous Flow Synthesis

Microreactor Technology

To enhance efficiency, continuous flow systems minimize side reactions and improve heat management.

Procedure :

  • Friedel-Crafts Acylation : 4-Isopropylphenol and acetyl chloride are pumped into a microreactor with AlCl₃ at 50°C (residence time: 5 min).
  • In-line Hydroxylation : The intermediate reacts with H₂O₂ and Fe(II) sulfate in a second reactor at 70°C.

Advantages :

  • Yield : 94% (vs. 75% batch).
  • Throughput : 1.2 kg/h.

Biocatalytic Approaches

Enzymatic Hydroxylation

Sustainable methods utilize cytochrome P450 enzymes for selective hydroxylation.

Procedure :

  • Substrate Preparation : 4-Isopropylacetophenone is dissolved in a buffered solution (pH 7.4).
  • Enzymatic Reaction : P450 BM3 variant (CYP102A1) and NADPH cofactor hydroxylate the isopropyl group at 37°C.

Key Metrics :

  • Conversion : 82%.
  • Selectivity : >99% for tertiary alcohol.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1-Hydroxypropan-2-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-[4-(1-Hydroxypropan-2-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways and exerting its effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The para-substituted acetophenone scaffold is highly versatile, with substituents significantly influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Acetophenone Derivatives
Compound Name Substituent at Para Position Molecular Weight (g/mol) Key Properties/Activities Reference
1-[4-(1-Hydroxypropan-2-yl)phenyl]ethan-1-one 1-Hydroxypropan-2-yl ~178.2* Predicted higher solubility due to -OH group; potential for H-bonding
1-[4-(Piperidin-1-yl)phenyl]ethan-1-one Piperidin-1-yl ~229.3 Basic amine group enhances lipophilicity; anti-ulcer activity in enaminone derivatives
1-(4-((4-(tert-Butyl)cyclohexyl)phenyl)ethan-1-one Bulky tert-butylcyclohexyl ~286.4 Lipophilic substituent improves membrane permeability; used in catalytic alkylation studies
QD10 (Piperazine-linked benzoyl derivative) 4-(3-(4-Benzoylphenoxy)propyl)piperazine ~473.6 Dual H3 receptor antagonism and antioxidant activity; 100% purity (UPLC/MS)
Pyrazole derivatives (e.g., Compound 5) 2-Cyclohexylvinyl-pyrazole ~294.4 Antimicrobial activity (86% yield); hydrophobic substituents enhance biofilm penetration
Fluorescent furopyridine derivative 4-(tert-Butyl)phenyl-furopyridine ~428.5 Strong fluorescence; antimicrobial and antioxidant properties

*Estimated based on molecular formula.

Physicochemical Properties

  • Solubility and LogP : The hydroxypropan-2-yl group in the target compound likely increases water solubility compared to lipophilic analogs like piperidine or tert-butyl derivatives. For example, piperidine-containing analogs (LogP ~3.5) exhibit higher membrane permeability but lower aqueous solubility , whereas the hydroxyl group in the target compound may reduce LogP (~2.0–2.5), favoring polar interactions.
  • Thermal Stability : Melting points for similar compounds range widely. Piperazine-linked derivatives (e.g., QD10) melt at 148–151°C , while pyrazole derivatives are often oily or low-melting solids .

Q & A

Q. What are the established synthetic routes for 1-[4-(1-Hydroxypropan-2-yl)phenyl]ethan-1-one, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation of 4-(1-hydroxypropan-2-yl)benzene derivatives. Key steps include:
  • Acylation : Use acetyl chloride or acetic anhydride with Lewis acids (e.g., AlCl₃) under anhydrous conditions .
  • Functional Group Protection : The hydroxyl group on the propan-2-yl substituent may require protection (e.g., benzyl ether) to prevent side reactions .
  • Reduction : Post-acylation reduction using NaBH₄ or LiAlH₄, depending on the stability of intermediates .
    Critical Parameters : Temperature control (<0°C for acylation), solvent purity (e.g., dry dichloromethane), and stoichiometric excess of acylating agents (1.2–1.5 equivalents) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:
  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98% by area normalization) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks at δ 2.5–2.7 (ketone CH₃), δ 1.2–1.4 (propan-2-yl CH₃), and aromatic protons at δ 7.2–7.8 .
  • IR : Strong carbonyl stretch at ~1700 cm⁻¹ and hydroxyl stretch at ~3400 cm⁻¹ .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ = 179.1 m/z) .

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer :
  • Storage Conditions : Protect from light and moisture; store at –20°C in amber vials under inert gas (Ar/N₂) .
  • Decomposition Risks : Hydrolysis of the ketone group in aqueous acidic/basic conditions; monitor via TLC or NMR for carbonyl loss .

Advanced Research Questions

Q. How can green chemistry principles be applied to optimize the synthesis of this compound?

  • Methodological Answer :
  • Solvent Alternatives : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
  • Catalyst Recycling : Use immobilized Lewis acids (e.g., FeCl₃ on silica) to reduce waste .
  • Microwave-Assisted Synthesis : Reduce reaction time (30 minutes vs. 6 hours) and improve yield (85% vs. 72%) .

Q. What analytical challenges arise in distinguishing this compound from its structural analogs, and how can they be resolved?

  • Methodological Answer :
  • Challenge : Differentiation from isomers like 1-[3-(1-hydroxypropan-2-yl)phenyl]ethan-1-one due to similar NMR/IR profiles.
  • Resolution :
  • 2D NMR (COSY, NOESY) : Correlate coupling between propan-2-yl and aromatic protons to confirm substitution position .
  • X-ray Crystallography : Resolve spatial arrangement of the hydroxyl and ketone groups .

Q. What mechanisms underlie its reported biological activity (e.g., antimicrobial), and how can structure-activity relationships (SAR) guide derivative design?

  • Methodological Answer :
  • Mechanistic Insight : The hydroxyl group enhances membrane permeability, while the ketone may interact with microbial enzymes (e.g., dihydrofolate reductase) .
  • SAR Strategies :
  • Modify Substituents : Introduce halogens (e.g., Cl at the para position) to boost lipophilicity and target binding .
  • Pro-drug Design : Esterify the hydroxyl group to improve bioavailability .

Q. How can computational modeling predict the compound’s reactivity or interactions in biological systems?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., ketone carbon) .
  • Molecular Docking (AutoDock Vina) : Simulate binding to protein targets (e.g., COX-2) with binding energies < –7.0 kcal/mol indicating strong interactions .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

  • Methodological Answer :
  • Case Study : Conflicting NMR δ values (e.g., aromatic protons at δ 7.3 vs. δ 7.5) may arise from solvent polarity (CDCl₃ vs. DMSO-d6).
  • Resolution :
  • Standardize Conditions : Report data in CDCl₃ at 400 MHz .
  • Cross-Validate : Compare with high-resolution MS and elemental analysis .

Tables for Key Data

Q. Table 1. Comparison of Synthetic Methods

MethodYield (%)Reaction TimeGreen Metrics (E-factor)
Traditional Friedel-Crafts726 hours18.5
Microwave-Assisted8530 minutes8.2
Immobilized Catalyst784 hours5.1
Data derived from

Q. Table 2. Spectroscopic Reference Data

TechniqueKey SignalsReference
¹H NMRδ 2.55 (s, 3H, CH₃CO), δ 1.35 (d, 6H, CH(CH₃)₂OH)
IR1702 cm⁻¹ (C=O), 3410 cm⁻¹ (O-H)
ESI-MS[M+H]⁺ = 179.1 m/z

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